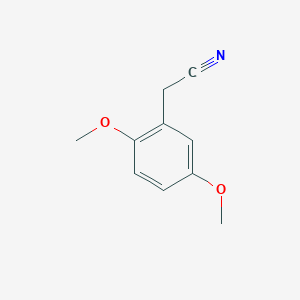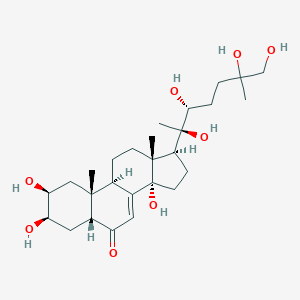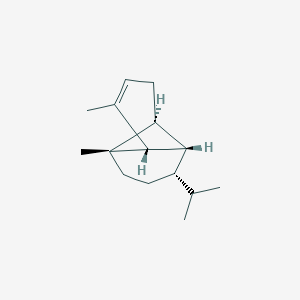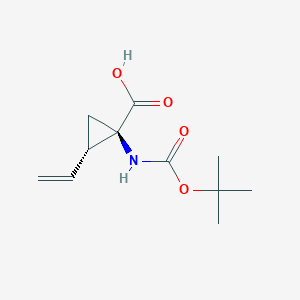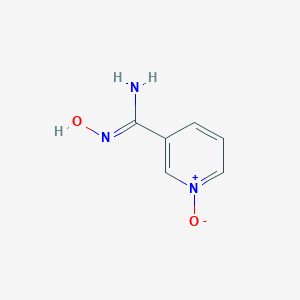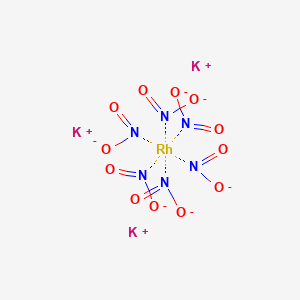
(3Z,6Z)-nona-3,6-dienal
Descripción general
Descripción
3,6-Nonadienal is a volatile organic compound that is commonly found in various fruits and vegetables, including tomatoes, cucumbers, and apples. This chemical compound is responsible for the characteristic aroma and flavor of these foods. In recent years, 3,6-Nonadienal has gained significant attention from the scientific community due to its potential applications in various fields, including food science, agriculture, and medicine.
Aplicaciones Científicas De Investigación
Componentes de Feromonas Sexuales en Polillas
(3Z,6Z)-nona-3,6-dienal ha sido identificado como un componente de feromonas sexuales en ciertas especies de polillas . Por ejemplo, se ha encontrado en la glándula de feromonas de especies arctidas como Hyphantria cunea . La diversidad de especies lepidópteras sugiere que los compuestos estructuralmente relacionados del 9,10-epóxido también se utilizan como componentes de feromonas sexuales .
Síntesis y Caracterización de Epoxytrienos
Los epoxytrienos derivados de (3Z,6Z,9Z)-1,3,6,9-tetraenos con una cadena C19-C21 se han sintetizado y caracterizado sistemáticamente . Estos compuestos se producen mediante la oxidación con perácido de cada tetraeno, lo que da como resultado una mezcla de tres cis-epóxidos . Los espectros de masas de los epóxidos C19-C21 proporcionan iones diagnósticos para determinar las estructuras químicas .
Análisis GC-EAD
El análisis de detección electroantenográfica de cromatografía de gases (GC-EAD) de los epóxidos ópticamente puros muestra que las antenas de los machos H. cunea están estimuladas más fuertemente (>100 veces) por los isómeros (9S, 10R) que los antípodas . Esto indica el uso potencial de estos compuestos en el estudio del comportamiento de los insectos y el desarrollo de estrategias de control de plagas.
Resolución por HPLC Quiral
La resolución de dos enantiómeros de cada epoxytrieno C21 se logró mediante cromatografía líquida de alta resolución (HPLC) equipada con una columna quiral . Esta técnica podría utilizarse en el estudio y la producción de compuestos enantioméricamente puros.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (3Z,6Z)-nona-3,6-dienal, also known as 3,6-Nonadienal or (Z,Z)-3,6-Nonadienal, is the pheromone receptor HarmOR11 . This receptor is found in the noctuid moth species Helicoverpa armigera . The role of this receptor is to detect the presence of the compound, which is a type II sex pheromone, and trigger a response in the moth.
Mode of Action
This compound interacts with its target, the pheromone receptor HarmOR11, by binding to it This binding triggers a signal transduction pathway in the moth, leading to a behavioral response
Biochemical Pathways
The compound is part of the biochemical pathways involved in the production and detection of sex pheromones in moths . It is biosynthesized from linoleic and linolenic acids . The compound is then released by the female moth and detected by the male moth through the pheromone receptor HarmOR11 . This triggers a behavioral response in the male moth, leading to mating behavior.
Result of Action
The primary result of the action of this compound is the attraction of male moths to female moths for mating . When the compound binds to the pheromone receptor HarmOR11 in the male moth, it triggers a strong behavioral response . This leads to the male moth being attracted to the female moth, facilitating mating.
Análisis Bioquímico
Biochemical Properties
(3Z,6Z)-Nona-3,6-dienal plays a significant role in biochemical reactions, particularly in the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid . The nature of these interactions involves the transformation of the elongated acids into corresponding aldehydes, followed by decarbonylation to form trienes .
Cellular Effects
It has been identified as a key metabolite in serum samples from patients undergoing neoadjuvant chemoradiotherapy for locally advanced rectal cancer . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is largely associated with its role in the biosynthesis of pheromones. It is involved in the transformation of elongated fatty acids into corresponding aldehydes, followed by decarbonylation to form trienes . This process involves binding interactions with enzymes, changes in gene expression, and potentially enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function could be inferred from its role in the biosynthesis of pheromones and its presence in serum metabolite profiles .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of pheromones in insects . It interacts with enzymes involved in the elongation of fatty acids, such as linolenic acid .
Transport and Distribution
In the context of pheromone biosynthesis, it is transported from the abdominal cuticle to the pheromone gland in insects .
Subcellular Localization
Given its role in the biosynthesis of pheromones, it is likely to be localized in the cells associated with the abdominal epidermis in insects .
Propiedades
IUPAC Name |
(3Z,6Z)-nona-3,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBXHOCOXRPRO-CWWKMNTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904489 | |
| Record name | (3Z,6Z)-Nona-3,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21944-83-2 | |
| Record name | (Z,Z)-3,6-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z,6Z)-Nona-3,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z,6Z)-nona-3,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3Z,6Z)-3,6-Nonadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of (Z,Z)-3,6-Nonadienal?
A: (Z,Z)-3,6-Nonadienal is found naturally in various plants and seafood. It contributes to the characteristic aroma of fresh-cut watermelon, cantaloupe, and cucumber. [, , ] In seafood like salmon and cod, its formation can be linked to lipid peroxidation during storage, sometimes leading to undesirable "fishy" off-flavors. [] Interestingly, oyster leaf (Mertensia maritima) also contains this compound, contributing to its oyster-like aroma. []
Q2: What role does (Z,Z)-3,6-Nonadienal play in plant biology?
A: (Z,Z)-3,6-Nonadienal is a type of green leaf volatile (GLV), a group of compounds emitted by plants in response to stress or damage. [, , ] These GLVs can act as signaling molecules, potentially alerting other plants to danger or attracting beneficial insects. [, , ] In cucumbers, specific enzymes called (3Z):(2E)-hexenal isomerases are responsible for converting related compounds to (Z,Z)-3,6-Nonadienal, influencing the overall volatile profile of the fruit. [, , ]
Q3: How do researchers identify and quantify (Z,Z)-3,6-Nonadienal in food and other matrices?
A: Researchers employ various techniques like gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and aroma extract dilution analysis (AEDA) to identify and quantify (Z,Z)-3,6-Nonadienal. [, , , , , ] These methods help determine its presence and concentration, providing valuable information about its contribution to flavor and aroma profiles.
Q4: Are there any structural analogs of (Z,Z)-3,6-Nonadienal with similar sensory properties?
A: Research suggests that structural analogs of (Z,Z)-3,6-Nonadienal, particularly those with cis,cis-3,6-nonadiene, cis-3-nonene, and cis-6-nonene backbone structures, can exhibit similar "green" and "melon" aroma characteristics. [] These findings highlight the relationship between molecular structure and odor perception.
Q5: What is the significance of understanding (Z,Z)-3,6-Nonadienal in food science?
A: Understanding the formation, sensory properties, and potential impact of (Z,Z)-3,6-Nonadienal is crucial for food scientists. [, ] This knowledge allows for the development of strategies to control its formation during food processing and storage, ensuring desirable flavor profiles and preventing the development of off-flavors.
Q6: Are there potential applications for (Z,Z)-3,6-Nonadienal in the fragrance industry?
A: Given its potent and pleasant aroma profile, (Z,Z)-3,6-Nonadienal holds potential applications in the fragrance industry. [] It could be incorporated into perfumes, cosmetics, or other scented products to impart "green," "melon," or "cucumber" notes.
Q7: How does aviation mutagenesis affect the (Z,Z)-3,6-Nonadienal content in tea?
A: Interestingly, aviation mutagenesis, a breeding technique, can increase the (Z,Z)-3,6-Nonadienal content in tea leaves. [] This change contributes to enhanced "fruity," "green," "spicy," and "woody" odor characteristics in the final tea product, demonstrating the potential of this breeding method for improving tea quality. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



